molecular formula C20H15NO5 B14512084 3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- CAS No. 62557-85-1

3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl-

Cat. No.: B14512084
CAS No.: 62557-85-1
M. Wt: 349.3 g/mol
InChI Key: SFIMJLKUDXIALU-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups and phenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives with carboxylic acid groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high product purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a chelating agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial in its role as a chelating agent. This interaction can disrupt metal-dependent biological processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Pyridinedicarboxylic acid
  • 2,6-Pyridinedicarboxylic acid
  • 3,4-Pyridinedicarboxylic acid
  • 4-Hydroxy-3,5-pyridinedicarboxylic acid

Uniqueness

3,5-Pyridinedicarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62557-85-1

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

1-methyl-2-oxo-4,6-diphenylpyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C20H15NO5/c1-21-17(13-10-6-3-7-11-13)15(19(23)24)14(12-8-4-2-5-9-12)16(18(21)22)20(25)26/h2-11H,1H3,(H,23,24)(H,25,26)

InChI Key

SFIMJLKUDXIALU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=C(C1=O)C(=O)O)C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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